[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol
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Overview
Description
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with a 4-methyl-3-nitrophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 4-Methyl-3-nitrophenyl Group:
Addition of Methanol Group: The methanol group can be introduced via reduction reactions, where a suitable precursor is reduced to form the alcohol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and methanol group may also contribute to its overall activity by facilitating binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
[5-(4-Methylphenyl)furan-2-yl]methanol: Lacks the nitro group, which may result in different reactivity and biological activity.
[5-(4-Nitrophenyl)furan-2-yl]methanol: Lacks the methyl group, which may affect its steric properties and interactions with other molecules.
[5-(4-Methyl-3-nitrophenyl)thiophene-2-yl]methanol: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness: : The presence of both the nitro and methyl groups on the phenyl ring, along with the furan ring and methanol group, gives [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol unique chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
[5-(4-methyl-3-nitrophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZNTWBOCMQFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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